Cas no 51846-97-0 (D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-)

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- structure
51846-97-0 structure
Product Name:D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-
CAS-nummer:51846-97-0
MF:C19H39N5O9
MW:481.541065454483
CID:373876
PubChem ID:198272
Update Time:2025-04-19

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • ANTIBIOTIC JI-20A
    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • 4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
    • DTXSID00966172
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • HY-135171
    • JI-20 A
    • AKOS040745568
    • Antibiotic JI 20A
    • BRN 1668513
    • CS-0109692
    • 51846-97-0
    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-
    • Inchi: 1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3
    • InChI-sleutel: YQGZDAPJXRYYLX-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(C)(CO1)O)NC)O)C1C(CC(C(C1O)OC1C(C(C(C(CN)O1)O)O)N)N)N

Berekende eigenschappen

  • Exacte massa: 481.275
  • Monoisotopische massa: 481.275
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 6
  • Complexiteit: 653
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 14
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: -6.4
  • Topologisch pooloppervlak: 254Ų

Experimentele eigenschappen

  • Dichtheid: 1.47
  • Kookpunt: 750.4°Cat760mmHg
  • Vlampunt: 407.6°C
  • Brekindex: 1.633
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd